

# cross-validation of 119Sn NMR results with other analytical techniques

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Compound of Interest		
Compound Name:	Tetramethyltin	
Cat. No.:	B1198279	Get Quote

## A Comparative Guide to Cross-Validating <sup>119</sup>Sn NMR Results

The robust characterization of tin-containing compounds is crucial in fields ranging from materials science to drug development. While <sup>119</sup>Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and coordination environment of tin, its findings are significantly strengthened when cross-validated with other analytical techniques. This guide provides an objective comparison of <sup>119</sup>Sn NMR with X-ray Crystallography, Mössbauer Spectroscopy, and Mass Spectrometry, offering researchers a framework for a multi-technique approach to analysis.

## **Cross-Validation with X-ray Crystallography**

X-ray Crystallography provides the definitive solid-state structure of a crystalline compound, including precise bond lengths and angles. Comparing this "gold standard" structural data with <sup>119</sup>Sn NMR data, both from solid-state and solution, is a powerful method for validation. Trends in NMR chemical shifts can be directly correlated with the coordination number and geometry around the tin atom as determined by crystallography.[1]

### **Data Comparison**

The <sup>119</sup>Sn NMR chemical shift ( $\delta$ ) is highly sensitive to the coordination number of the tin atom. Generally, an increase in coordination number leads to an upfield shift (more negative  $\delta$  value).



[2] This relationship, validated by X-ray crystallography, is invaluable for assigning structures in solution.

Coordination Number (from X- ray)	Geometry (from X-ray)	Typical <sup>119</sup> Sn Chemical Shift Range (δ, ppm)	Reference
4	Tetrahedral	+200 to -150	[1]
5	Trigonal Bipyramidal	-90 to -190	[1]
6	Octahedral	-210 to -400	[1]

## **Experimental Protocols**

<sup>119</sup>Sn NMR Spectroscopy (Solution)

- Sample Preparation: Dissolve 10-20 mg of the tin compound in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Reference: Use **tetramethyltin** (SnMe<sub>4</sub>) as an external standard ( $\delta = 0$  ppm).[3]
- Instrumentation: A multinuclear NMR spectrometer operating at a high field (e.g., 9.4 T or higher) is recommended.
- Acquisition: Acquire a one-dimensional <sup>119</sup>Sn spectrum. <sup>1</sup>H decoupling is typically used to improve sensitivity and simplify the spectrum. [3] Key parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

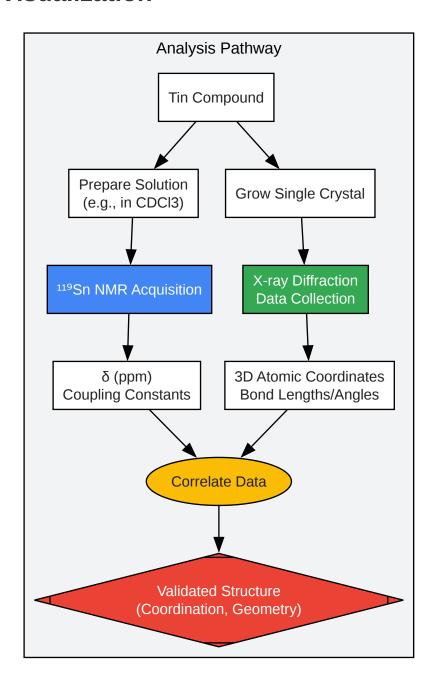
#### X-ray Crystallography

- Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling.
- Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo K $\alpha$  ( $\lambda$  = 0.71073 Å) or Cu K $\alpha$  ( $\lambda$  = 1.54184 Å) radiation.



 Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.

#### **Workflow Visualization**



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Workflow for NMR and X-ray Crystallography Cross-Validation.

# Cross-Validation with <sup>119</sup>Sn Mössbauer Spectroscopy

Mössbauer spectroscopy is highly complementary to NMR. It probes the nuclear energy levels of  $^{119}$ Sn and is sensitive to the electron density at the nucleus (isomer shift,  $\delta$ ) and the symmetry of the electric field (quadrupole splitting,  $\Delta E_Q$ ). This provides direct information about the oxidation state (Sn(II) vs. Sn(IV)) and the local symmetry of the tin center, which can be used to validate assignments made from NMR data.[4][5]

### **Data Comparison**

A key application is distinguishing between Sn(II) and Sn(IV) oxidation states, which can sometimes be ambiguous by NMR alone. The combination of both techniques provides a definitive assignment.[6][7]

Compound Type	Oxidation State	<sup>119</sup> Sn NMR δ (ppm)	<sup>119</sup> Sn Mössbauer δ (mm/s)	<sup>119</sup> Sn Mössbauer ΔE_Q (mm/s)
Stannic (e.g., SnO <sub>2</sub> )	Sn(IV)	-600 to -700	0.0 - 1.5	0.0 - 2.0
Stannous (e.g., SnCl <sub>2</sub> )	Sn(II)	-50 to -400	2.5 - 4.5	0.0 - 2.5
Organotin(IV)	Sn(IV)	+200 to -400	1.0 - 1.8	1.5 - 4.0
Organotin(II)	Sn(II)	+200 to -800	2.5 - 4.0	1.5 - 3.5

Note: Ranges are approximate and can vary significantly with ligand environment.

#### **Experimental Protocols**

<sup>119</sup>Sn Mössbauer Spectroscopy

Sample Preparation: The sample is a solid, either crystalline or amorphous. Approximately
50-100 mg of the compound is required, pressed into a uniform pellet.



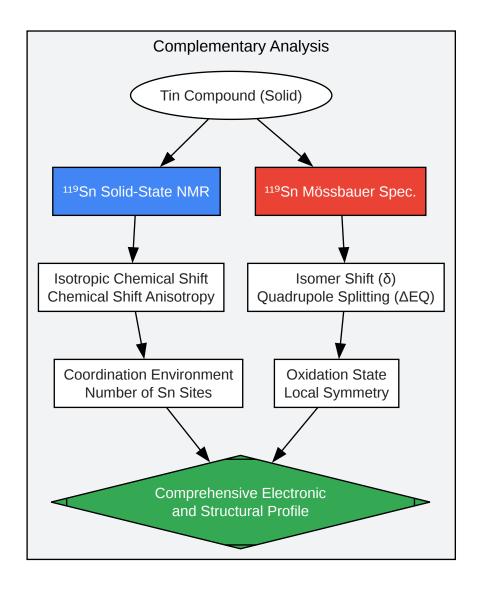
- Instrumentation: A Mössbauer spectrometer operating in constant acceleration mode is used. The source is typically Ca<sup>119</sup>mSnO<sub>3</sub>, kept at room temperature.
- Data Collection: The sample is cooled to cryogenic temperatures (commonly 77 K, liquid nitrogen) to increase the recoil-free fraction. The gamma-ray transmission is measured as a function of the source velocity.
- Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to extract the isomer shift ( $\delta$ ) and quadrupole splitting ( $\Delta E_Q$ ).

<sup>119</sup>Sn NMR Spectroscopy (Solid-State)

- Sample Preparation: Pack 50-100 mg of the solid sample into a magic-angle spinning (MAS) rotor (e.g., 4 mm).
- Instrumentation: A solid-state NMR spectrometer equipped with a MAS probe.
- Acquisition: Acquire spectra under MAS to average out anisotropic interactions and obtain narrower lines.[8] Cross-polarization (CP/MAS) techniques can be used to enhance the signal. The chemical shift tensor components can be extracted from static or slow-spinning spectra, providing further structural detail.[1][9]

#### **Workflow Visualization**





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Complementary data from 119Sn NMR and Mössbauer spectroscopy.

## **Cross-Validation with Mass Spectrometry**

Mass spectrometry (MS) provides information on the mass-to-charge ratio (m/z) of ions, allowing for the confirmation of molecular weight and the study of fragmentation patterns. For newly synthesized organotin compounds, cross-validating the structure proposed by <sup>119</sup>Sn NMR with high-resolution mass spectrometry (HRMS) is standard practice to confirm the elemental composition.

#### **Data Comparison**



While <sup>119</sup>Sn NMR identifies the tin species in solution, MS confirms its mass. This is particularly useful for analyzing mixtures or identifying species in solution that may be in equilibrium.

Technique	Information Provided	Example Application
<sup>119</sup> Sn NMR	- Number of unique tin environments- Coordination number and geometry- Ligand connectivity (via coupling)	Identifies a single sharp singlet, suggesting one dominant organotin species in solution.[10]
ESI-MS	- Molecular weight of the species- Isotopic distribution pattern (characteristic for Sn)	Confirms the m/z of the proposed species and its characteristic isotopic pattern, validating the molecular formula.
HRMS	- Exact mass with high precision	Provides the elemental composition (e.g., CxHyO2N2Sn), confirming the ligand structure and overall compound identity.

### **Experimental Protocols**

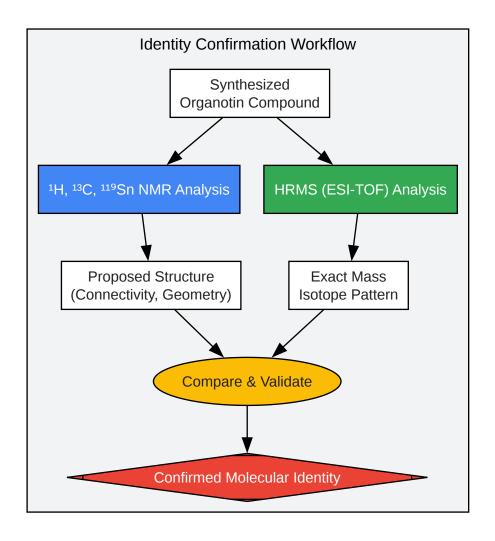
High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution (μM to nM concentration) of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ionization source.
- Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate ions without significant fragmentation.
- Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
- Data Analysis: Compare the experimentally measured exact mass with the calculated mass for the proposed elemental formula. The characteristic isotope pattern of tin (with several



abundant isotopes like <sup>116</sup>Sn, <sup>117</sup>Sn, <sup>118</sup>Sn, <sup>119</sup>Sn, <sup>120</sup>Sn) should also be matched.

#### **Workflow Visualization**



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Workflow for confirming compound identity with NMR and HRMS.

## Conclusion

For researchers and drug development professionals, relying on a single analytical technique can lead to incomplete or ambiguous conclusions. The cross-validation of <sup>119</sup>Sn NMR data with orthogonal techniques is essential for rigorous structural and electronic characterization of tin compounds. X-ray crystallography provides definitive solid-state structure, Mössbauer spectroscopy clarifies oxidation state and local symmetry, and mass spectrometry confirms



molecular identity. By integrating these methods, scientists can build a comprehensive and validated understanding of their materials, a critical step in the development of new therapeutics and advanced materials.

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